molecular formula C16H23NO4Se B1384665 Boc-Sec(pMeBzl)-OH CAS No. 2044711-02-4

Boc-Sec(pMeBzl)-OH

Cat. No.: B1384665
CAS No.: 2044711-02-4
M. Wt: 372.3 g/mol
InChI Key: BYCRDJVKMSGEAK-UHFFFAOYSA-N
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Description

Boc-Sec(pMeBzl)-OH: is a compound used in peptide synthesis. It is a derivative of selenocysteine, which is an amino acid containing selenium. The compound is protected by a tert-butoxycarbonyl (Boc) group and a para-methylbenzyl (pMeBzl) group, which help in preventing unwanted reactions during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Synthesis of Boc-Sec(pMeBzl)-OH: typically involves the protection of selenocysteine with a tert-butoxycarbonyl group and a para-methylbenzyl group. The process begins with the reaction of selenocysteine with tert-butoxycarbonyl anhydride in the presence of a base such as triethylamine. This step results in the formation of Boc-protected selenocysteine.

    The para-methylbenzyl group: is then introduced by reacting Boc-protected selenocysteine with para-methylbenzyl chloride in the presence of a base like sodium hydride. The reaction is typically carried out in an organic solvent such as dimethylformamide.

Industrial Production Methods:

  • Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Boc-Sec(pMeBzl)-OH can undergo oxidation to form diselenide bonds, which are important in the stabilization of peptide structures.

    Reduction: The compound can be reduced to free selenocysteine by removing the Boc and para-methylbenzyl protecting groups.

    Substitution: The para-methylbenzyl group can be substituted with other protecting groups or functional groups to modify the properties of the compound.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or iodine in aqueous or organic solvents.

    Reduction: Trifluoroacetic acid or hydrogenation in the presence of a palladium catalyst.

    Substitution: Various alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Diselenide-bridged peptides.

    Reduction: Free selenocysteine.

    Substitution: Modified selenocysteine derivatives.

Scientific Research Applications

Chemistry:

  • Boc-Sec(pMeBzl)-OH is used in the synthesis of peptides and proteins, particularly those containing selenocysteine residues. It allows for the selective incorporation of selenocysteine into peptides, which can be used to study the role of selenium in biological systems.

Biology:

  • The compound is used in the study of selenoproteins, which are proteins that contain selenocysteine. These proteins are involved in various biological processes, including antioxidant defense and redox regulation.

Medicine:

  • Research involving this compound has potential applications in the development of therapeutic peptides and proteins. Selenocysteine-containing peptides have been investigated for their antioxidant properties and potential use in treating diseases related to oxidative stress.

Industry:

  • In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. Its ability to introduce selenocysteine into peptides makes it valuable for creating novel therapeutics with enhanced stability and activity.

Mechanism of Action

Molecular Targets and Pathways:

  • Boc-Sec(pMeBzl)-OH exerts its effects by incorporating selenocysteine into peptides and proteins. Selenocysteine is known as the 21st amino acid and is incorporated into proteins via a unique mechanism involving a specific transfer RNA and a specialized elongation factor.
  • The presence of selenium in selenocysteine allows these peptides and proteins to participate in redox reactions, which are crucial for maintaining cellular homeostasis and protecting against oxidative damage.

Comparison with Similar Compounds

    Boc-Sec-OH: A simpler derivative of selenocysteine without the para-methylbenzyl group.

    Boc-Cys(pMeBzl)-OH: A cysteine derivative with similar protecting groups but containing sulfur instead of selenium.

    Boc-Sec(Mob)-OH: Another selenocysteine derivative with a different protecting group (methoxybenzyl).

Uniqueness:

  • Boc-Sec(pMeBzl)-OH is unique due to the combination of the tert-butoxycarbonyl and para-methylbenzyl protecting groups, which provide enhanced stability and selectivity during peptide synthesis. The presence of selenium in selenocysteine also imparts unique redox properties that are not found in sulfur-containing cysteine derivatives.

Properties

IUPAC Name

3-[(4-methylphenyl)methylselanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4Se/c1-11-5-7-12(8-6-11)9-22-10-13(14(18)19)17-15(20)21-16(2,3)4/h5-8,13H,9-10H2,1-4H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCRDJVKMSGEAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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